molecular formula C10H8ClNO3 B11879198 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11879198
M. Wt: 225.63 g/mol
InChI Key: HHUKAOSNAGVGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 8th position, a ketone group at the 2nd position, and a carboxylic acid group at the 6th position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloroquinoline with ethyl acetoacetate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 6th position makes 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

8-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C10H8ClNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15)

InChI Key

HHUKAOSNAGVGAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Cl)C(=O)O

Origin of Product

United States

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